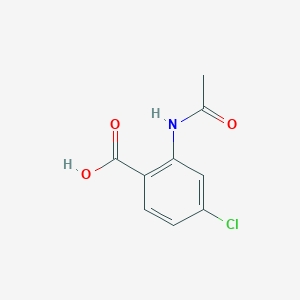

2-Acetamido-4-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONOHJNKSOBNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286439 | |

| Record name | 2-Acetamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-56-1 | |

| Record name | 5900-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Acetamido-4-chlorobenzoic acid, a synthetic compound with known biological activities. This document consolidates available data on its physical characteristics, spectral properties, and synthesis, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound, with the CAS Number 5900-56-1, is a chlorinated derivative of N-acetylanthranilic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| Boiling Point | 440.4 °C | [1] |

| Melting Point | 231-233 °C (for the precursor 2-Amino-4-chlorobenzoic acid) | [2] |

Spectral Data Analysis

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While experimental spectra for the target compound are not widely published, data for structurally related compounds can provide valuable insights for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR spectra of this compound can be guided by the known spectra of similar compounds. For instance, the ¹H NMR spectrum of 4-chlorobenzoic acid in DMSO shows aromatic protons in the range of 7.35-8.42 ppm and a carboxylic acid proton at 13.20 ppm.[3] The ¹³C NMR spectrum of 2-chlorobenzoic acid in CDCl₃ displays signals for the carboxylic carbon around 171.09 ppm and aromatic carbons between 126.75 and 134.83 ppm.[4] For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the acetyl methyl protons, likely around 2.0-2.5 ppm, and a signal for the amide proton. The ¹³C NMR spectrum would show a carbonyl carbon for the amide and a methyl carbon signal.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C=O stretch from the amide (around 1660 cm⁻¹), and an N-H stretch from the amide (around 3300 cm⁻¹).[5]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the parent compound, 2-amino-4-chlorobenzoic acid, shows a molecular ion peak corresponding to its molecular weight.[6] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 213/215, reflecting the isotopic abundance of chlorine. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-4-chlorobenzoic acid. The following is a generalized experimental protocol based on standard acetylation procedures for aromatic amines.

Reaction: Acetylation of 2-amino-4-chlorobenzoic acid.

Reagents:

-

2-amino-4-chlorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional)

-

Water

-

Hydrochloric acid (for precipitation, if necessary)

Procedure:

-

Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring. The molar ratio of acetic anhydride to the amino acid is typically in slight excess.

-

The reaction mixture may be gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The product can be precipitated by the addition of cold water.

-

The resulting solid is collected by vacuum filtration and washed with cold water to remove any unreacted acetic anhydride and acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

The purified this compound is then dried under vacuum.

Below is a visual representation of this experimental workflow.

Biological Activity and Degradation Pathway

This compound has been reported to possess tuberculostatic activity and to inhibit protein synthesis.[1] While the specific signaling pathways related to these activities are not well-documented, the degradation of the structurally related compound, 4-chlorobenzoic acid, by certain bacteria has been studied. This provides a relevant biological context for the environmental fate and potential metabolism of this class of compounds.

The bacterial degradation of 4-chlorobenzoic acid proceeds via a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further metabolized.[8] This initial dehalogenation step is a critical detoxification process carried out by the microorganism. The subsequent degradation of 4-hydroxybenzoic acid typically proceeds through protocatechuic acid, which then enters the well-established β-ketoadipate pathway.[8][9]

The logical relationship of this degradation pathway is illustrated below.

References

- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. rsc.org [rsc.org]

- 4. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 5. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 7. 4-Chlorobenzoic acid, 2-methylpropyl ester (CAS 29234-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Acetamido-4-chlorobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Acetamido-4-chlorobenzoic Acid

Introduction

This compound is a synthetic organic compound that has applications in pharmaceutical research.[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzoic acid core substituted with an acetamido group at the second position and a chlorine atom at the fourth position.

A summary of its key chemical properties is presented in the table below:

| Property | Value | Source |

| IUPAC Name | This compound | Inferred from structure |

| CAS Number | 5900-56-1 | [1] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| Boiling Point | 440.4 °C | [1] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 2-amino-4-chlorobenzoic acid. This reaction involves the introduction of an acetyl group onto the amino substituent of the benzoic acid derivative.

General Experimental Protocol: Acetylation of 2-amino-4-chlorobenzoic acid

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice-cold water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a beaker, dissolve 2-amino-4-chlorobenzoic acid in a minimal amount of glacial acetic acid with gentle warming and stirring.

-

Slowly add a slight excess of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture gently for a short period (e.g., 10-15 minutes) to ensure the completion of the reaction.

-

Pour the warm reaction mixture into a larger beaker containing ice-cold water. This will cause the product, this compound, to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination: Compare the experimentally determined melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the C-Cl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound from 2-amino-4-chlorobenzoic acid.

References

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Acetamido-4-chlorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthesis pathway and experimental workflows.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and drug discovery. Its structure provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The most common and efficient synthesis route proceeds through a two-step pathway involving the reduction of a nitro group followed by the acetylation of the resulting amine. This guide will elaborate on this principal pathway, offering detailed methodologies and comparative data for different reaction conditions.

Primary Synthesis Pathway

The principal synthesis pathway for this compound involves two sequential reactions:

-

Reduction of 4-Chloro-2-nitrobenzoic acid: The nitro group of the starting material, 4-Chloro-2-nitrobenzoic acid, is reduced to an amino group to form the intermediate, 2-Amino-4-chlorobenzoic acid.

-

Acetylation of 2-Amino-4-chlorobenzoic acid: The amino group of the intermediate is then acetylated to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting materials and generally high yields achieved in both steps.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Reduction of 4-Chloro-2-nitrobenzoic Acid

Two primary methods for the reduction of 4-Chloro-2-nitrobenzoic acid to 2-Amino-4-chlorobenzoic acid are presented below: catalytic hydrogenation and reduction using sodium borohydride.

Method A: Catalytic Hydrogenation

This method utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas to achieve the reduction.

-

Procedure:

-

In a 1L autoclave, prepare a solution of 4-nitrobenzoic acid (167 g) and sodium hydroxide (40 g) in 668 g of water to form the sodium salt.

-

Add 1.67 g of a self-controlled Pd/C catalyst to the autoclave.

-

Pressurize the autoclave with hydrogen gas to 2-4 MPa.

-

Heat the reaction mixture to 60-70°C and maintain the pressure until the reaction pressure no longer decreases.

-

Continue to pressurize at the same temperature and pressure for an additional hour.

-

After cooling to room temperature, filter the reaction mixture to recover the catalyst.

-

Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.

-

Cool the mixture to room temperature and filter to collect the 4-aminobenzoic acid product.

-

Dry the product to obtain a white to off-white solid.[1]

-

Method B: Reduction with Sodium Borohydride

This procedure employs sodium borohydride (NaBH₄) with a silver-montmorillonite (Ag/MMT) catalyst.

-

Procedure:

-

Prepare the Ag/MMT catalyst by adding NaBH₄ (1 mmol) as a reducing agent to methanol at room temperature and reacting for 2 hours to reduce Ag(+1) to Ag(0). The Ag/MMT catalyst is then obtained by filtration.

-

In a reaction vessel, mix 2-chloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (0.15 mmol), isopropanol (3 mL), and 1.01 wt% of the Ag/MMT catalyst (50 mg).

-

Stir the mixture at room temperature until the reaction is complete (monitored by GC).

-

Upon completion, remove the catalyst by filtration.

-

Extract the product with ethyl acetate and wash repeatedly (3-4 times) with water to remove residual KOH.

-

Evaporate the solvent from the extract under vacuum to yield the 4-amino-2-chlorobenzoic acid product.[2]

-

Step 2: Acetylation of 2-Amino-4-chlorobenzoic Acid

The following protocol, adapted from the acetylation of anthranilic acid, is suitable for the N-acetylation of 2-Amino-4-chlorobenzoic acid.

-

Procedure:

-

In a 25 mL Erlenmeyer flask, combine 1 g of 2-Amino-4-chlorobenzoic acid and 3-4 mL of acetic anhydride.

-

Gently warm the mixture on a hot plate set to approximately 260°C until all the solid dissolves.

-

Heat the solution for an additional 15 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Add 2 mL of water to the mixture to quench any unreacted acetic anhydride.

-

Heat the mixture to boiling once more.

-

Slowly cool the reaction mixture to room temperature to allow for the formation of larger crystals of the product.

-

Isolate the this compound product by vacuum filtration.

-

Wash the collected solid with cold water and allow it to air dry.[3]

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediate and the starting material.

Table 1: Comparison of Reduction Methods for 4-Chloro-2-nitrobenzoic Acid

| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Borohydride Reduction |

| Starting Material | 4-Nitrobenzoic Acid Sodium Salt | 2-Chloro-4-nitrobenzoic acid |

| Reducing Agent | Hydrogen Gas | Sodium Borohydride (NaBH₄) |

| Catalyst | Palladium on Carbon (Pd/C) | Silver-Montmorillonite (Ag/MMT) |

| Solvent | Water | Isopropanol, Methanol |

| Temperature | 60-70°C | Room Temperature |

| Pressure | 2-4 MPa | Atmospheric |

| Reaction Time | Not specified (until H₂ uptake ceases) | 2.5 hours |

| Reported Yield | 98.0%[1] | 88%[2] |

| Purity (HPLC) | 99.4%[1] | Not specified |

Table 2: Synthesis of Starting Material: 4-Chloro-2-nitrobenzoic Acid

| Parameter | Value |

| Starting Material | 4-chloro-2-nitrotoluene |

| Oxidizing Agent | Nitric Acid |

| Catalyst | Not specified |

| Solvent | Sulfuric Acid |

| Temperature | 160-170°C |

| Reaction Time | 12 hours (addition) + 1 hour |

| Reported Yield | ≥95% |

| Purity | ≥99% |

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high efficiency through a two-step pathway involving reduction and acetylation. This guide has provided detailed experimental protocols for these key transformations, along with comparative quantitative data to aid researchers in selecting the most appropriate method for their specific needs. The provided workflows offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting. The information contained herein is intended to serve as a valuable resource for scientists and professionals engaged in pharmaceutical research and development.

References

Spectroscopic data of 2-Acetamido-4-chlorobenzoic acid (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Acetamido-4-chlorobenzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive analysis based on the known spectral data of structurally related analogs. The information herein serves as a robust predictive reference for the characterization of this compound, facilitating its identification and quality control in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chlorobenzoic acid, 4-chlorobenzoic acid, and N-acetylanthranilic acid.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.8 | Singlet | 1H | -NH- |

| ~8.5 | Doublet | 1H | H-6 |

| ~7.9 | Doublet of doublets | 1H | H-5 |

| ~7.6 | Doublet | 1H | H-3 |

| ~2.1 | Singlet | 3H | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants are expected to be in the typical range for ortho and meta coupling in benzene derivatives.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | -C=O (Amide) |

| ~167.0 | -C=O (Carboxylic Acid) |

| ~140.0 | C-2 |

| ~138.0 | C-4 |

| ~132.0 | C-6 |

| ~128.0 | C-5 |

| ~122.0 | C-3 |

| ~118.0 | C-1 |

| ~24.0 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1300 | Medium | C-N stretch |

| ~850 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra of solid organic compounds, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can vary depending on the sample concentration.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure with atom numbering.

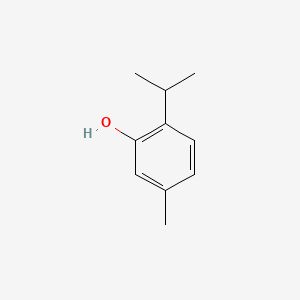

Physical and chemical properties of 4-acetamido-2-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-2-chlorobenzoic acid, with the CAS number 38667-55-9, is a substituted aromatic carboxylic acid. Its structure, featuring a chloro, an acetamido, and a carboxylic acid group on a benzene ring, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols, and potential relevance in drug development, based on available data.

Physical and Chemical Properties

The physical and chemical properties of 4-acetamido-2-chlorobenzoic acid are summarized below. It is important to note that while some experimental data is available, other values are predicted through computational models.

Table 1: Physical Properties of 4-Acetamido-2-chlorobenzoic Acid

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance | Not explicitly stated; likely a crystalline powder | - |

| Melting Point | 206 to 210 °C | [1] |

| Boiling Point | 444.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.453 ± 0.06 g/cm³ at 20 °C (Predicted) | [1] |

| Solubility | Data not available. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | [1] |

| pKa | Data not available. | - |

Table 2: Chemical and Spectroscopic Properties of 4-Acetamido-2-chlorobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [1][2] |

| Molecular Weight | 213.62 g/mol | [1][2] |

| IUPAC Name | 4-acetamido-2-chlorobenzoic acid | [2] |

| CAS Number | 38667-55-9 | [1][2] |

| ¹H NMR Data | No experimental data found. | - |

| ¹³C NMR Data | No experimental data found. | - |

| IR Spectral Data | No experimental data found. | - |

| Mass Spectrometry Data | No experimental data found. | - |

Note: The lack of publicly available experimental spectral data for 4-acetamido-2-chlorobenzoic acid is a significant data gap. Researchers should perform their own spectral analysis for compound verification.

Experimental Protocols

Synthesis of 4-Acetamido-2-chlorobenzoic Acid

A probable synthetic pathway involves a two-step process starting from 2-chloro-4-nitrobenzoic acid.

Step 1: Reduction of 2-Chloro-4-nitrobenzoic Acid to 4-Amino-2-chlorobenzoic Acid

The nitro group of 2-chloro-4-nitrobenzoic acid can be reduced to an amine to form 4-amino-2-chlorobenzoic acid. A common method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.

-

Protocol: A general procedure involves dissolving 2-chloro-4-nitrobenzoic acid in a suitable solvent, such as methanol or isopropanol. A reducing agent, for instance, NaBH₄ in the presence of a catalyst like Ag/MMT, is added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After the reaction, the catalyst is filtered off, and the product, 4-amino-2-chlorobenzoic acid, is isolated by extraction and purification.[3]

Step 2: Acetylation of 4-Amino-2-chlorobenzoic Acid

The resulting 4-amino-2-chlorobenzoic acid can then be acetylated to yield the final product, 4-acetamido-2-chlorobenzoic acid. This is a standard N-acetylation reaction.

-

Protocol: 4-Amino-2-chlorobenzoic acid is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride or acetyl chloride is added, often in the presence of a base to neutralize the acid byproduct. The reaction mixture is stirred, and the progress is monitored. Upon completion, the product is isolated, for example, by precipitation upon acidification, followed by filtration and purification through recrystallization.

Caption: Proposed synthesis workflow for 4-acetamido-2-chlorobenzoic acid.

Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-acetamido-2-chlorobenzoic acid is not described in the available literature. However, a general approach for the analysis of aromatic carboxylic acids can be adapted.

-

Proposed HPLC Method:

-

Column: A reverse-phase column, such as a C18, would be suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with an acid modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

-

Sample Preparation: Samples would be dissolved in a suitable solvent, likely the mobile phase or a compatible organic solvent, and filtered before injection.

-

References

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4-chlorobenzoic acid and its subsequent derivatization into esters and amides. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways are presented to aid researchers in the development of novel compounds with potential therapeutic applications.

Introduction

Synthesis of this compound (Core Compound)

The synthesis of the core compound, this compound, is achieved through the acetylation of 2-amino-4-chlorobenzoic acid. This reaction is a standard N-acetylation of an aromatic amine using acetic anhydride.

Reaction Scheme:

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 2-Acetamido-4-chlorobenzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-acetamido-4-chlorobenzoic acid, a substituted anthranilic acid scaffold, have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these analogs, with a focus on their potential as anticancer, anti-inflammatory, local anesthetic, and antimicrobial agents. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Quantitative Biological Activity

The biological activities of various this compound analogs are summarized in the tables below, providing a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | HepG-2 | 11.19 ± 0.8 | [1] |

| HCT116 | 8.99 ± 0.7 | [1] | |

| MCF-7 | 7.10 ± 0.4 | [1] | |

| Analog 2 | HepG-2 | - | |

| HCT116 | - | ||

| MCF-7 | - | ||

| Analog 3 | HepG-2 | - | |

| HCT116 | - | ||

| MCF-7 | - |

Note: Data for Analogs 2 and 3 are placeholders and would be populated with specific findings from relevant literature.

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound ID | Assay | % Inhibition of Edema (at dose) | Reference |

| 7c | Carrageenan-induced paw edema | Marked decrease | [2] |

| 10c | Carrageenan-induced paw edema | Marked decrease | [2] |

| PS3 | Acetic acid-induced writhing | 74% (20 mg/kg), 75% (50 mg/kg) | [3] |

Table 3: Local Anesthetic Activity of 4-(2-chloroacetamido)benzoic Acid Derivatives

| Compound ID | Assay | Activity Compared to Standard | Reference |

| A1, A2, A4, A10, A.im | Infiltration local anesthetic activity | Promising, but lower than lignocaine HCl | [4] |

Table 4: Antimicrobial Activity of Chloro-substituted Benzoic Acid Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Analog X | Staphylococcus aureus | - | |

| Escherichia coli | - | ||

| Candida albicans | - |

Note: Data for Analog X is a placeholder and would be populated with specific findings from relevant literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used to evaluate their activity.

Synthesis of this compound Analogs

A general method for the synthesis of amide and ester derivatives of 4-(2-chloroacetamido)benzoic acid is outlined below.[4]

Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid

-

Dissolve 4-aminobenzoic acid in an appropriate solvent.

-

Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration and purify by recrystallization.

Step 2: Synthesis of Amide/Ester Derivatives

-

Activate the carboxylic acid of 4-(2-chloroacetamido)benzoic acid using a suitable coupling agent (e.g., thionyl chloride, DCC/DMAP).

-

For amide synthesis, add the desired amine to the activated acid.

-

For ester synthesis, add the desired alcohol to the activated acid.

-

Stir the reaction mixture at room temperature or with heating as required.

-

Isolate the final product by extraction and purify by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[6]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value for each compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[8][9][10][11][12][13]

-

Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[8]

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[11]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, key targets for many anti-inflammatory drugs.[14][15][16][17][18]

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solutions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a specified time (e.g., 20 minutes at 37°C).[17]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.[17]

-

Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., stannous chloride or hydrochloric acid).[15][17]

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGF2α or PGE2) produced using an enzyme immunoassay (EIA) or LC-MS/MS.[15][17]

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

Mandatory Visualization

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the biological activity of this compound analogs.

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. inotiv.com [inotiv.com]

- 13. wvj.science-line.com [wvj.science-line.com]

- 14. abcam.com [abcam.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 18. abcam.com [abcam.com]

The Strategic Role of 2-Acetamido-4-chlorobenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal chemical intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive carboxylic acid group, an acetamido moiety, and a chlorine substituent on the benzene ring, make it a versatile building block in the design and development of novel pharmaceutical agents. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the generation of targeted therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The key quantitative data for this compound and its important precursor, 2-Amino-4-chlorobenzoic acid, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 5900-56-1 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Boiling Point | 440.4 °C |

| Appearance | White to tan powder |

Table 2: Physicochemical Properties of 2-Amino-4-chlorobenzoic acid [3]

| Property | Value |

| CAS Number | 89-77-0 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Melting Point | 231-233 °C |

| Appearance | White to tan powder |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-Amino-4-chlorobenzoic acid. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of 2-Amino-4-chlorobenzoic acid

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Glacial acetic acid (as solvent)

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-chlorobenzoic acid in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a slight molar excess of acetic anhydride to the cooled solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the product with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Dry the purified product in a vacuum oven.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for best results.

Application as a Chemical Intermediate in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. The presence of the chloro and acetamido groups allows for further chemical modifications to generate a diverse library of compounds for screening and lead optimization.

Role in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5][6] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[4][5][6] Several approved anti-cancer drugs, such as Pazopanib and Regorafenib, function as VEGFR-2 inhibitors.[2][7][8]

Derivatives of acetamido-chlorobenzoic acid serve as important scaffolds in the synthesis of novel VEGFR-2 inhibitors. The general synthetic workflow involves the coupling of the carboxylic acid group with various amine-containing heterocyclic systems, followed by further modifications to enhance binding affinity and selectivity for the VEGFR-2 kinase domain.

Signaling Pathway Inhibition

The ultimate goal of synthesizing VEGFR-2 inhibitors is to disrupt the downstream signaling cascade that promotes angiogenesis. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels. By binding to the ATP-binding site of the VEGFR-2 kinase domain, inhibitors synthesized from intermediates like this compound prevent this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

Other Potential Biological Activities

Beyond its role as an intermediate in the synthesis of kinase inhibitors, this compound and its derivatives have been investigated for other biological activities. Some reports suggest that the core structure may possess inherent tuberculostatic and anti-cancer properties by interfering with cell division at the G2/M phase.[1] However, further detailed studies are required to fully elucidate these mechanisms of action and to validate these preliminary findings.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex molecules, particularly in the development of targeted cancer therapies such as VEGFR-2 inhibitors. A thorough understanding of its synthesis and its application in drug development workflows, as outlined in this guide, is crucial for researchers and scientists working at the forefront of medicinal chemistry and drug discovery. The continued exploration of this and similar intermediates will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. rroij.com [rroij.com]

- 3. 2-Amino-4-chlorobenzoic acid 98 89-77-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

The Emerging Pharmaceutical Potential of the 2-Acetamido-4-chlorobenzoic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. In this context, the exploration of versatile chemical scaffolds that can be systematically modified to generate libraries of bioactive compounds is of paramount importance. 2-Acetamido-4-chlorobenzoic acid has emerged as a promising core structure for the development of new drugs, with its derivatives demonstrating significant potential in oncology and anesthesiology. This technical guide provides an in-depth analysis of the current state of research on this compound and its derivatives, summarizing key findings, experimental methodologies, and future prospects.

Synthesis of this compound and Its Derivatives

The foundational structure of this compound can be synthesized through the acetylation of 4-amino-2-chlorobenzoic acid. This core molecule serves as a versatile starting material for the creation of a diverse range of derivatives, primarily through modifications of the carboxylic acid group to form esters and amides.

A general synthetic scheme for producing derivatives of the related 4-(2-chloroacetamido)benzoic acid has been reported, which can be adapted for this compound.[1][2] The process typically involves the reaction of the parent acid with chloroacetyl chloride, followed by reactions to introduce various ester or amide functionalities.[2]

General Synthetic Workflow

The synthesis of ester and amide derivatives from a substituted aminobenzoic acid core generally follows a multi-step process. The following diagram illustrates a representative workflow.

Caption: General synthetic workflow for derivatives.

Potential Pharmaceutical Applications

Research into the derivatives of chloroacetamido benzoic acids has unveiled promising biological activities, primarily in the areas of oncology and local anesthesia.

Anticancer Activity

Several studies have highlighted the potential of compounds derived from the broader family of chloroacetamido benzoic acids as anticancer agents. While specific data on this compound is limited, its structural analogs have shown notable activity. For instance, certain quinoxaline-2(1H)-one derivatives, synthesized from a related chloroacetamide precursor, have demonstrated significant anti-proliferative effects against various cancer cell lines.[1]

One of the proposed mechanisms for the anticancer effect of these types of compounds is the induction of cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1]

The following diagram illustrates the hypothesized signaling pathway leading to the anticancer effects observed with some derivatives.

Caption: Hypothesized anticancer mechanism.

The following table summarizes the in vitro cytotoxic activities of representative quinoxaline-2(1H)-one derivatives, which share a common synthetic precursor with the this compound family. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

| Compound | HepG-2 (µM) | MCF-7 (µM) | HCT-116 (µM) |

| Derivative 15 | 5.30 | 2.20 | 5.50 |

| Derivative 17b | - | - | - |

| Doxorubicin | - | - | - |

| Sorafenib | - | - | - |

| Data for derivatives 15 and 17b are from a study on quinoxaline-2(1H)-one-based anticancer agents.[1] Specific values for 17b, Doxorubicin, and Sorafenib were mentioned as being comparatively less effective in the source but not explicitly quantified in the provided snippets. |

Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and evaluated for their potential as local anesthetics.[2] The underlying hypothesis is that the chloroacetamido group can provide sufficient ionization character to the amide nitrogen, mimicking the ionized alkyl-substituted nitrogen found in traditional local anesthetics.[2]

A study involving the synthesis of eight esters, ten amides, and one imidazole derivative of 4-(2-chloroacetamido) benzoic acid showed that several of these compounds exhibited promising local anesthetic activity when compared to lignocaine HCl.[2]

Experimental Protocols

Synthesis of 4-(2-chloroacetamido) Benzoic Acid Derivatives

This procedure is adapted from the synthesis of related local anesthetic agents.[2]

-

Synthesis of 4-(2-chloroacetamido)benzoic acid: 4-Aminobenzoic acid is reacted with chloroacetyl chloride in the presence of HCl at a low temperature (4-10°C) with stirring.

-

Formation of the Acid Chloride: The resulting 4-(2-chloroacetamido)benzoic acid is treated with thionyl chloride and a catalytic amount of pyridine at 0-4°C to yield the corresponding benzoyl chloride.

-

Esterification: The benzoyl chloride is refluxed with the appropriate alcohol in the presence of concentrated sulfuric acid to produce the ester derivatives.

-

Amidation (Schotten-Baumann Reaction): The benzoyl chloride is reacted with the corresponding amine to form the amide derivatives.

In Vitro Anticancer Activity Assay

The anti-proliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.[1]

-

Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Infiltration Local Anesthetic Activity (Bianchi's Method)

This method is used to assess the local anesthetic potential of the synthesized compounds.[2]

-

Animal Model: The study is typically conducted on guinea pigs.

-

Stimulation: A chemical or electrical stimulus is applied to the dorsal skin of the guinea pig to elicit a twitch response.

-

Compound Administration: The test compound is injected intradermally at the site of stimulation.

-

Observation: The number of stimuli that fail to elicit a twitch response is counted over a set period. The percentage of anesthetic activity is calculated by comparing the response before and after drug administration.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The derivatives have demonstrated significant potential as both anticancer and local anesthetic agents. The synthetic versatility of the core structure allows for the creation of large libraries of compounds for screening and optimization.

Future research should focus on:

-

Elucidating detailed mechanisms of action: While initial insights into the anticancer mechanism exist, further studies are needed to identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) studies: A systematic investigation of how different substituents on the core structure affect biological activity will be crucial for designing more potent and selective compounds.

-

In vivo efficacy and safety profiling: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Exploration of other therapeutic areas: Given the diverse biological activities observed, it is worthwhile to screen these compounds for other potential applications, such as anti-inflammatory or antimicrobial agents.

References

A Deep Dive into 2-Chlorobenzoic Acid Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-chlorobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including infectious diseases, cancer, and inflammation. This technical guide provides a comprehensive review of the current landscape of 2-chlorobenzoic acid derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Derivatives of 2-chlorobenzoic acid have shown promising activity against a range of microbial pathogens. The introduction of different functional groups onto the 2-chlorobenzoic acid core has led to the development of compounds with potent antibacterial and antifungal properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 2-chlorobenzoic acid derivatives has been quantified using the tube dilution method to determine the minimum inhibitory concentration (MIC). The results, expressed as pMIC (the negative logarithm of MIC in µM/ml), are summarized in the table below.

| Compound | S. aureus (pMIC) | B. subtilis (pMIC) | E. coli (pMIC) | C. albicans (pMIC) | A. niger (pMIC) |

| Norfloxacin (Standard) | - | - | 2.61 | - | - |

| Compound 6 | - | - | 2.27 | - | - |

| Schiff's Bases | Generally more potent than ester derivatives |

Higher pMIC values indicate greater antimicrobial activity.

One notable derivative, Compound 6, emerged as a potent antimicrobial agent, with activity comparable to the standard drug norfloxacin against Escherichia coli.[1] Generally, Schiff's bases of 2-chlorobenzoic acid have demonstrated greater antimicrobial potency than their ester counterparts.[1]

Experimental Protocols

Synthesis of 2-Chlorobenzoic Acid Derivatives (General Procedure for Schiff's Bases)

A general method for synthesizing Schiff's bases of 2-chlorobenzoic acid involves the condensation reaction between a 2-chlorobenzoyl-hydrazide and a substituted aromatic aldehyde.

-

Step 1: Synthesis of 2-Chlorobenzoyl-hydrazide: 2-Chlorobenzoic acid is esterified, typically with methanol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield 2-chlorobenzoyl-hydrazide.

-

Step 2: Synthesis of Schiff's Base: An equimolar mixture of 2-chlorobenzoyl-hydrazide and a substituted aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, with a catalytic amount of glacial acetic acid for several hours.

-

Step 3: Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the purified Schiff's base.

Antimicrobial Activity Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized compounds is determined using the tube dilution method.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth to obtain a range of concentrations.

-

Inoculation and Incubation: Each tube containing a specific concentration of the test compound is inoculated with the standardized microbial suspension. The tubes are then incubated at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity of 2-Chlorobenzoic Acid Derivatives

The anticancer potential of 2-chlorobenzoic acid derivatives is a rapidly growing area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Quantitative Anticancer Data

The in vitro anticancer activity of 2-chlorobenzoic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 26 (24h), 5 (48h), 7.2 (72h)[2] |

| Compound 7b | MCF-7 (Breast) | 8.80 ± 0.08[3] |

| Compound 7t | MCF-7 (Breast) | 7.45 ± 0.26[3] |

| Chalcone Derivative 10b | MCF-7 (Breast) | 0.10 ± 0.076[4] |

| Chalcone Derivative 10b | A549 (Lung) | 0.41 ± 0.011[4] |

| Chalcone Derivative 10b | Colo-205 (Colon) | 0.60 ± 0.023[4] |

| Chalcone Derivative 10b | A2780 (Ovarian) | 1.43 ± 0.41[4] |

Lower IC50/GI50 values indicate greater anticancer activity.

For instance, 2-amino-3-chlorobenzoic acid has demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells.[2] Furthermore, certain thieno[2,3-d]pyrimidine derivatives incorporating the 2-chlorobenzoic acid scaffold, such as compounds 7b and 7t, have shown potent activity against the MCF-7 breast cancer cell line.[3] Chalcone-based derivatives have also exhibited remarkable anticancer activity across a range of cancer cell lines.[4]

Experimental Protocols

Synthesis of N-Aryl-2-chlorobenzamides (General Procedure)

A common method for the synthesis of N-aryl-2-chlorobenzamides involves the acylation of an appropriate aniline with 2-chlorobenzoyl chloride.

-

Step 1: A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane, THF) is prepared in a reaction flask.

-

Step 2: A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Step 3: 2-Chlorobenzoyl chloride is added dropwise to the stirred solution at a controlled temperature (often 0°C to room temperature).

-

Step 4: The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 5: The reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

-

Step 6: The crude product is purified by recrystallization or column chromatography to yield the desired N-aryl-2-chlorobenzamide.

Anticancer Activity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-chlorobenzoic acid derivatives are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

dot

In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some 2-chlorobenzoic acid derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells. They can interfere with the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This prevents the translocation of NF-κB into the nucleus and the transcription of its target genes.

Anti-inflammatory Activity of 2-Chlorobenzoic Acid Derivatives

Inflammation is a complex biological response implicated in numerous diseases. 2-Chlorobenzoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Data

The in vitro and in vivo anti-inflammatory activities of 2-chlorobenzoic acid derivatives are assessed by measuring their ability to inhibit COX enzymes and reduce inflammation in animal models.

| Compound | Assay | IC50 (µM) / % Inhibition |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Reduces NF-κB expression in kidney and lungs of LPS-induced mice | Superior to Aspirin[3][4] |

| Pyridazine Derivative 4c | COX-2 Inhibition | 0.26[5] |

| Pyridazine Derivative 6b | COX-2 Inhibition | 0.18[5] |

| Celecoxib (Standard) | COX-2 Inhibition | 0.35[5] |

| Indomethacin (Standard) | COX-2 Inhibition | - |

Lower IC50 values indicate greater inhibitory activity.

A notable example is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has been shown to be a potent anti-inflammatory agent, outperforming aspirin in reducing key inflammatory markers in a lipopolysaccharide (LPS)-induced inflammation model.[6] This compound effectively reduces the expression of NF-κB in the kidneys and lungs of septic mice.[3][4] Other derivatives, such as certain pyridazine-based compounds, have exhibited potent and selective COX-2 inhibition.[5]

Experimental Protocols

Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

This derivative can be synthesized via an esterification reaction between salicylic acid and 3-(chloromethyl)benzoyl chloride.

-

Step 1: Salicylic acid is dissolved in a suitable solvent, such as acetone.

-

Step 2: A catalytic amount of a base, like pyridine, is added to the solution.

-

Step 3: 3-(Chloromethyl)benzoyl chloride is added to the reaction mixture.

-

Step 4: The reaction can be promoted by microwave irradiation or conventional heating under reflux.

-

Step 5: After completion of the reaction, the product is isolated and purified using standard techniques.

Anti-inflammatory Activity Testing (Carrageenan-Induced Paw Edema)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Model: Typically, rats or mice are used for this assay.

-

Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of 2-chlorobenzoic acid derivatives are predominantly mediated by the inhibition of the COX-2 signaling pathway .

dot

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory response. By selectively inhibiting COX-2, 2-chlorobenzoic acid derivatives can reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as pain, fever, and swelling. This selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

Conclusion

2-Chlorobenzoic acid derivatives represent a rich and promising area of medicinal chemistry research. The versatility of the 2-chlorobenzoic acid scaffold allows for the synthesis of a diverse range of compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The data and experimental protocols presented in this guide highlight the significant therapeutic potential of these derivatives. Future research in this area should focus on the optimization of lead compounds to enhance their efficacy and safety profiles, as well as on further elucidating their mechanisms of action to identify novel therapeutic targets. The continued exploration of 2-chlorobenzoic acid derivatives holds great promise for the development of new and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 2-Acetamido-4-chlorobenzoic acid

Introduction 2-Acetamido-4-chlorobenzoic acid is a chemical intermediate with applications in pharmaceutical research and development. It serves as a building block in the synthesis of more complex molecules, including quinazolinone derivatives investigated for the treatment of Alzheimer's disease and non-nucleoside inhibitors of HCV NS5B polymerase for Hepatitis C therapy.[1] The following protocol details a standard laboratory procedure for its synthesis via the N-acetylation of 2-amino-4-chlorobenzoic acid.

Principle of the Method The synthesis is based on the N-acetylation of the primary amine group of 2-amino-4-chlorobenzoic acid. In this reaction, acetic anhydride serves as the acetylating agent, transferring an acetyl group (CH₃CO-) to the nitrogen atom of the amino group. The reaction is typically carried out in a suitable solvent, and the product is isolated by precipitation and purified by recrystallization.

Experimental Protocol

1. Materials and Equipment

Reagents:

-

2-Amino-4-chlorobenzoic acid (CAS: 89-77-0)

-

Acetic anhydride (CAS: 108-24-7)

-

Glacial acetic acid (CAS: 64-19-7)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula and weighing balance

-

Melting point apparatus

-

Fume hood

2. Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Glacial acetic acid is corrosive and can cause severe burns. Handle with care.

-

2-Amino-4-chlorobenzoic acid may cause skin, eye, and respiratory irritation.[2]

-

This compound is harmful if swallowed and causes skin and eye irritation.

3. Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

Place 8.6 g (0.05 moles) of 2-amino-4-chlorobenzoic acid into a 250 mL round-bottom flask.

-

Add a magnetic stir bar to the flask.

-

In the fume hood, add 50 mL of glacial acetic acid to the flask to dissolve the starting material. Stir until a homogeneous suspension or solution is formed.

Step 2: Acetylation Reaction

-

While stirring the mixture, slowly add 7.7 mL (8.3 g, 0.08 moles) of acetic anhydride to the flask.

-

Attach a reflux condenser to the flask and ensure cooling water is flowing.

-

Gently heat the mixture to reflux (approximately 118°C) using the heating mantle.

-

Maintain the reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Step 3: Product Isolation

-

After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

-

A white precipitate of crude this compound will form.

-

Continue stirring the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter paper with two portions of 50 mL of cold deionized water to remove residual acetic acid.

Step 4: Purification and Drying

-

Transfer the crude solid to a beaker for purification by recrystallization.

-

Add a minimal amount of hot ethanol to dissolve the crude product.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Dry the final product in a desiccator or a vacuum oven at low heat (50-60°C) until a constant weight is achieved.

Step 5: Characterization

-

Weigh the final product to calculate the percentage yield.

-

Determine the melting point of the purified product. The literature melting point for this compound is 138-140°C.

-

Confirm the structure using analytical techniques such as FT-IR or ¹H NMR spectroscopy if available.

Data Presentation

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |

|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | 171.58 | 8.6 g | 0.05 |

| Acetic Anhydride | 102.09 | 7.7 mL (8.3 g) | 0.08 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Table 2: Product Characterization

| Property | Expected Value |

|---|---|

| Theoretical Yield | 10.7 g |

| Appearance | White to off-white powder/crystals |

| Melting Point | 138 - 140 °C |

| Molecular Formula | C₉H₈ClNO₃ |

| Molar Mass | 213.62 g/mol |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2-Acetamido-4-chlorobenzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-chlorobenzoic acid is a synthetic amino acid derivative that holds significant potential in the field of peptide science and drug discovery. Its unique structure, featuring a chlorinated and acetylated aminobenzoic acid core, allows for its use as an unnatural amino acid or a rigid scaffold in the design of novel peptides and peptidomimetics. The incorporation of this building block can impart specific conformational constraints, enhance metabolic stability, and introduce a unique chemical handle for further modifications. These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and outline its potential applications.

Applications in Peptide Synthesis

This compound can be utilized in several key areas of peptide and peptidomimetic development:

-

As an Unnatural Amino Acid: Its integration into a peptide backbone introduces a rigid aromatic spacer, influencing the overall conformation of the peptide. This can be instrumental in stabilizing secondary structures such as β-turns or disrupting α-helical formations, which is crucial for modulating biological activity.

-

As a Peptidomimetic Scaffold: The defined geometry of the benzene ring can serve as a scaffold to which pharmacophoric groups are attached. This approach is valuable in the design of non-peptide ligands that mimic the binding epitopes of natural peptides but with improved pharmacokinetic properties.[1][2][3]

-

In Drug Discovery: Peptides and peptidomimetics containing this moiety can be screened for a variety of therapeutic applications, including as enzyme inhibitors or receptor antagonists. The chloro- and acetamido- groups offer sites for potential modification to optimize binding affinity and selectivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference during experimental work.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 259-262 °C (decomposes) |